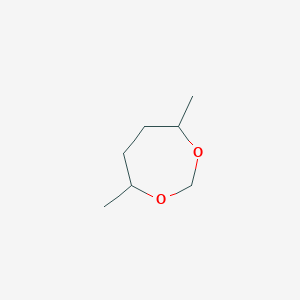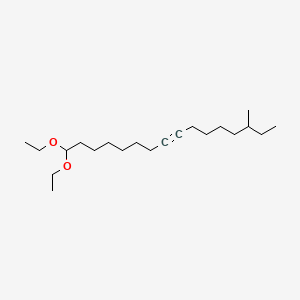
(4-Methylphenyl)tellanyl--triphenylgermyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)tellanyl–triphenylgermyl (1/1) is an organometallic compound that features a unique combination of tellurium and germanium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)tellanyl–triphenylgermyl (1/1) typically involves the reaction of 4-methylphenyltellurium trichloride with triphenylgermanium hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)tellanyl–triphenylgermyl (1/1) undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles or nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides .
Scientific Research Applications
(4-Methylphenyl)tellanyl–triphenylgermyl (1/1) has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Methylphenyl)tellanyl–triphenylgermyl (1/1) involves its interaction with molecular targets through its tellurium and germanium atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects. The specific molecular pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)tellanyl–triphenylstannyl (1/1)
- (4-Methylphenyl)tellanyl–triphenylsilyl (1/1)
Uniqueness
(4-Methylphenyl)tellanyl–triphenylgermyl (1/1) is unique due to the presence of both tellurium and germanium atoms, which impart distinct chemical properties compared to similar compounds containing tin or silicon.
Properties
CAS No. |
66261-86-7 |
|---|---|
Molecular Formula |
C25H22GeTe |
Molecular Weight |
522.7 g/mol |
InChI |
InChI=1S/C18H15Ge.C7H7Te/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-2-4-7(8)5-3-6/h1-15H;2-5H,1H3 |
InChI Key |
ZGXHLWYFPXQIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te].C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


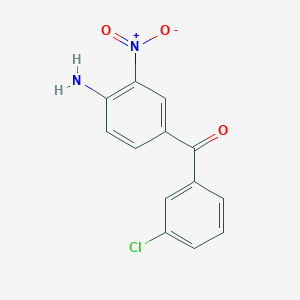
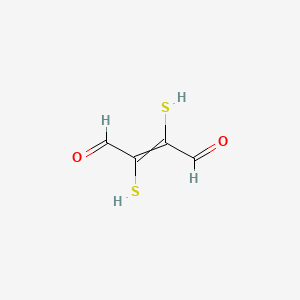
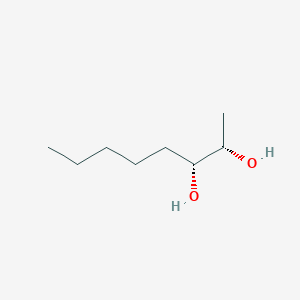




![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)

